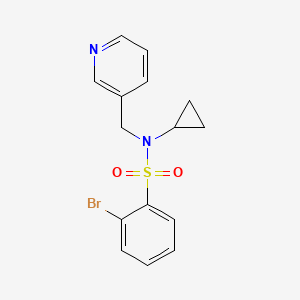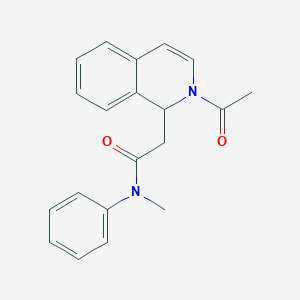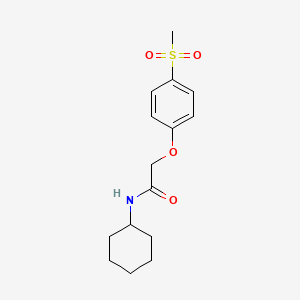
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C17H17BrN2O2S and has a molecular weight of 401.3 g/mol. It is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Mécanisme D'action
The mechanism of action of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the inhibition of PKC theta. This compound binds to the ATP-binding site of PKC theta and prevents its activation. This leads to a decrease in T-cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several biochemical and physiological effects. It has been found to inhibit the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) in T-cells. It also inhibits the activation of nuclear factor of activated T-cells (NFAT), which is involved in the transcription of genes involved in T-cell activation and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide in lab experiments is its selectivity for PKC theta. This allows for the specific inhibition of this kinase without affecting other PKC isoforms. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide in scientific research. One area of interest is its potential use in the treatment of autoimmune diseases and transplant rejection. Further studies are needed to determine the efficacy and safety of this compound in humans. Another future direction is the development of more potent and selective inhibitors of PKC theta based on the structure of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Méthodes De Synthèse
The synthesis of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves several steps. The first step is the reaction of 3-bromopyridine with cyclopropylamine to form N-cyclopropyl-3-bromopyridin-2-amine. This intermediate is then reacted with benzenesulfonyl chloride to form N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide. Finally, the addition of bromine to this compound leads to the formation of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Applications De Recherche Scientifique
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have potential applications in scientific research. One of the main areas of interest is its role as a selective inhibitor of protein kinase C (PKC) theta. PKC theta is a serine/threonine kinase that plays a crucial role in T-cell activation and proliferation. Inhibition of PKC theta has been shown to have therapeutic potential in the treatment of autoimmune diseases and transplant rejection.
Propriétés
IUPAC Name |
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c16-14-5-1-2-6-15(14)21(19,20)18(13-7-8-13)11-12-4-3-9-17-10-12/h1-6,9-10,13H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUAWGRJQRPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzenesulfonamide](/img/structure/B7545682.png)
![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)
![3-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]thiolane 1,1-dioxide](/img/structure/B7545707.png)
![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)
